molecular formula C19H15N3O7 B12702329 2H-Isoindole-2-acetic acid, 1,3-dihydro-alpha-(3-((4-nitrophenyl)amino)-3-oxopropyl)-1,3-dioxo-, (S)- CAS No. 56816-40-1

2H-Isoindole-2-acetic acid, 1,3-dihydro-alpha-(3-((4-nitrophenyl)amino)-3-oxopropyl)-1,3-dioxo-, (S)-

Cat. No.: B12702329
CAS No.: 56816-40-1
M. Wt: 397.3 g/mol
InChI Key: YQMYCLQUUAANHT-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Isoindole-2-acetic acid, 1,3-dihydro-alpha-(3-((4-nitrophenyl)amino)-3-oxopropyl)-1,3-dioxo-, (S)- is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-2-acetic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of functional groups such as the nitrophenyl group through substitution reactions.

    Oxidation and Reduction: Adjusting the oxidation state of various functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-acetic acid derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution Reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

2H-Isoindole-2-acetic acid derivatives have a wide range of applications in scientific research, including:

    Medicinal Chemistry: Potential use as therapeutic agents due to their biological activities.

    Biological Studies: Investigation of their effects on various biological pathways.

    Industrial Applications: Use as intermediates in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2H-Isoindole-2-acetic acid derivatives involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Isoindole Derivatives: Compounds with similar isoindole structures but different substituents.

    Phthalic Acid Derivatives: Compounds with related structural motifs.

Uniqueness

The uniqueness of 2H-Isoindole-2-acetic acid, 1,3-dihydro-alpha-(3-((4-nitrophenyl)amino)-3-oxopropyl)-1,3-dioxo-, (S)- lies in its specific functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.

For detailed and specific information, consulting scientific literature and databases such as PubChem, SciFinder, or specialized journals is recommended.

Properties

CAS No.

56816-40-1

Molecular Formula

C19H15N3O7

Molecular Weight

397.3 g/mol

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-5-(4-nitroanilino)-5-oxopentanoic acid

InChI

InChI=1S/C19H15N3O7/c23-16(20-11-5-7-12(8-6-11)22(28)29)10-9-15(19(26)27)21-17(24)13-3-1-2-4-14(13)18(21)25/h1-8,15H,9-10H2,(H,20,23)(H,26,27)/t15-/m0/s1

InChI Key

YQMYCLQUUAANHT-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.